

4-Methoxy-N,N-dimethylaniline CAS number and properties

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Compound of Interest

Compound Name: 4-Methoxy-N,N-dimethylaniline

Cat. No.: B1210411

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An In-depth Technical Guide to **4-Methoxy-N,N-dimethylaniline** CAS Number: 701-56-4

This guide provides a comprehensive technical overview of **4-Methoxy-N,N-dimethylaniline**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core properties, safety information, and detailed experimental protocols for its synthesis and application in further chemical reactions.

Compound Identification and Properties

4-Methoxy-N,N-dimethylaniline, also known as N,N-Dimethyl-p-anisidine, is an aromatic organic compound. Its structure features a dimethylamino group and a methoxy group attached to a benzene ring at positions 1 and 4, respectively.

Chemical and Physical Data

The key quantitative properties of **4-Methoxy-N,N-dimethylaniline** are summarized in the tables below for easy reference.

Table 1: Physical Properties

Property	Value
Molecular Formula	C ₉ H ₁₃ NO
Molecular Weight	151.21 g/mol
Physical Form	Solid, Semi-solid, or Liquid
Melting Point	48 °C
Boiling Point	239.2 °C at 760 mmHg
Density	0.998 g/cm ³
Flash Point	69.5 °C
Vapor Pressure	0.0407 mmHg at 25 °C
Solubility	Slightly soluble in water (1.7 g/L at 25 °C)[1]
Storage Temperature	Room Temperature, sealed in a dry place[2][3]

Table 2: Chemical Descriptors

Descriptor	Value
IUPAC Name	4-methoxy-N,N-dimethylaniline[3]
Canonical SMILES	CN(C)C1=CC=C(C=C1)OC[1][2]
InChI Key	ZTKDMNHEQMILPE-UHFFFAOYSA-N[1][3]
pKa	5.84 ± 0.12 (Predicted)[1][2]
LogP	1.76120[2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	2[1][2]
Rotatable Bond Count	2[1][2]

Health and Safety Information

Proper handling of **4-Methoxy-N,N-dimethylaniline** is crucial. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.

Table 3: GHS Hazard and Precautionary Statements

Classification	Code	Statement
Hazard Statements	H302	Harmful if swallowed[3]
H315	Causes skin irritation[3]	
H319	Causes serious eye irritation[3]	
H335	May cause respiratory irritation[3]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray[3][4]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4]	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-Methoxy-N,N-dimethylaniline** and its use in a subsequent photocatalytic reaction.

Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[5] In this case, p-anisidine (4-methoxyaniline) is dimethylated using excess formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid.[6] The reaction is irreversible due to the loss of carbon

dioxide gas and stops once the tertiary amine is formed, preventing the formation of quaternary ammonium salts.^[5]

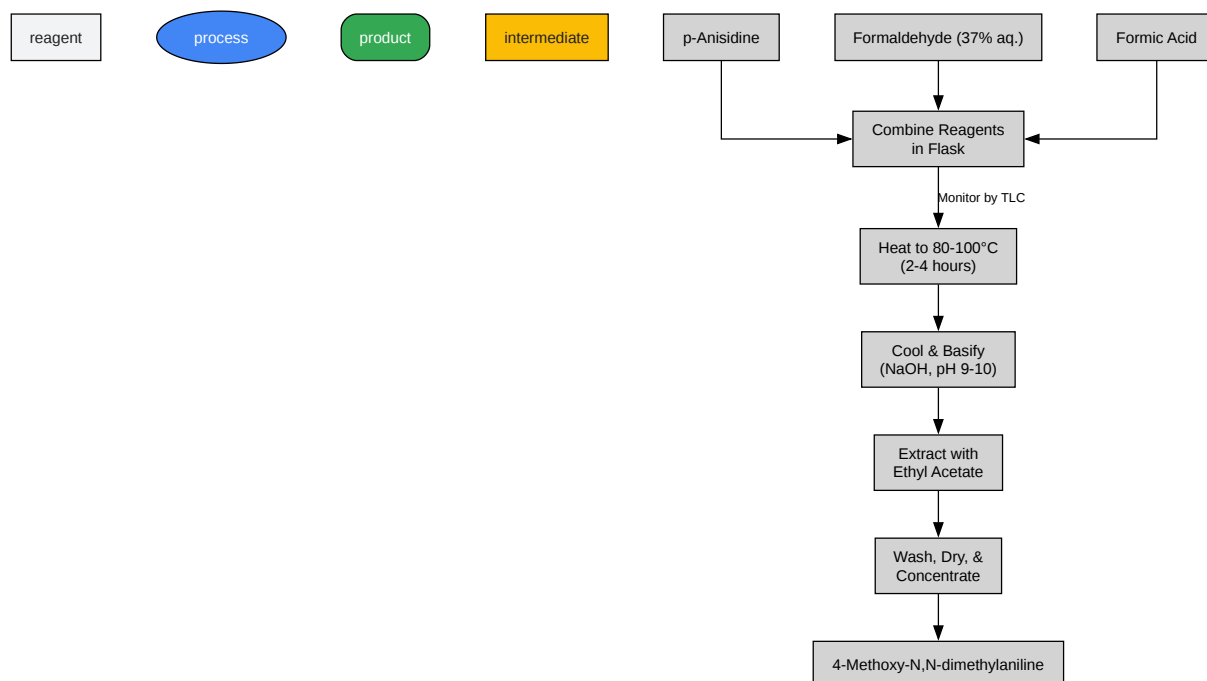
Materials:

- p-Anisidine (4-methoxyaniline)
- Formaldehyde (37% aqueous solution)
- Formic acid (98-100%)
- Sodium hydroxide (NaOH) solution (e.g., 2N)
- Ethyl acetate or other suitable organic solvent
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask, combine p-anisidine with an excess of formic acid and a 37% aqueous solution of formaldehyde.^{[1][2]}
- Attach a reflux condenser to the flask.
- Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.^[2] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully basify the mixture by slowly adding a sodium hydroxide solution until the pH reaches approximately 9-10.
- Transfer the neutralized mixture to a separatory funnel.
- Extract the aqueous layer three times with an organic solvent such as ethyl acetate.^[2]
- Combine the organic extracts and wash them with brine.

- Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Filter off the drying agent.
- Remove the solvent from the filtrate under reduced pressure to yield the crude **4-Methoxy-N,N-dimethylaniline**.
- The crude product can be further purified by column chromatography if necessary.^[1]



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Caption: Workflow for the synthesis of **4-Methoxy-N,N-dimethylaniline**.

Photocatalytic Sulfonylation of 4-Methoxy-N,N-dimethylaniline

This protocol describes the use of **4-Methoxy-N,N-dimethylaniline** as a substrate in a visible-light-mediated photocatalytic reaction to synthesize complex sulfones.[3] The reaction involves the generation of a sulfinyl radical from an N-hydroxymethylphthalimide (NHMP) sulfone precursor, which then reacts with the electron-rich aniline derivative.

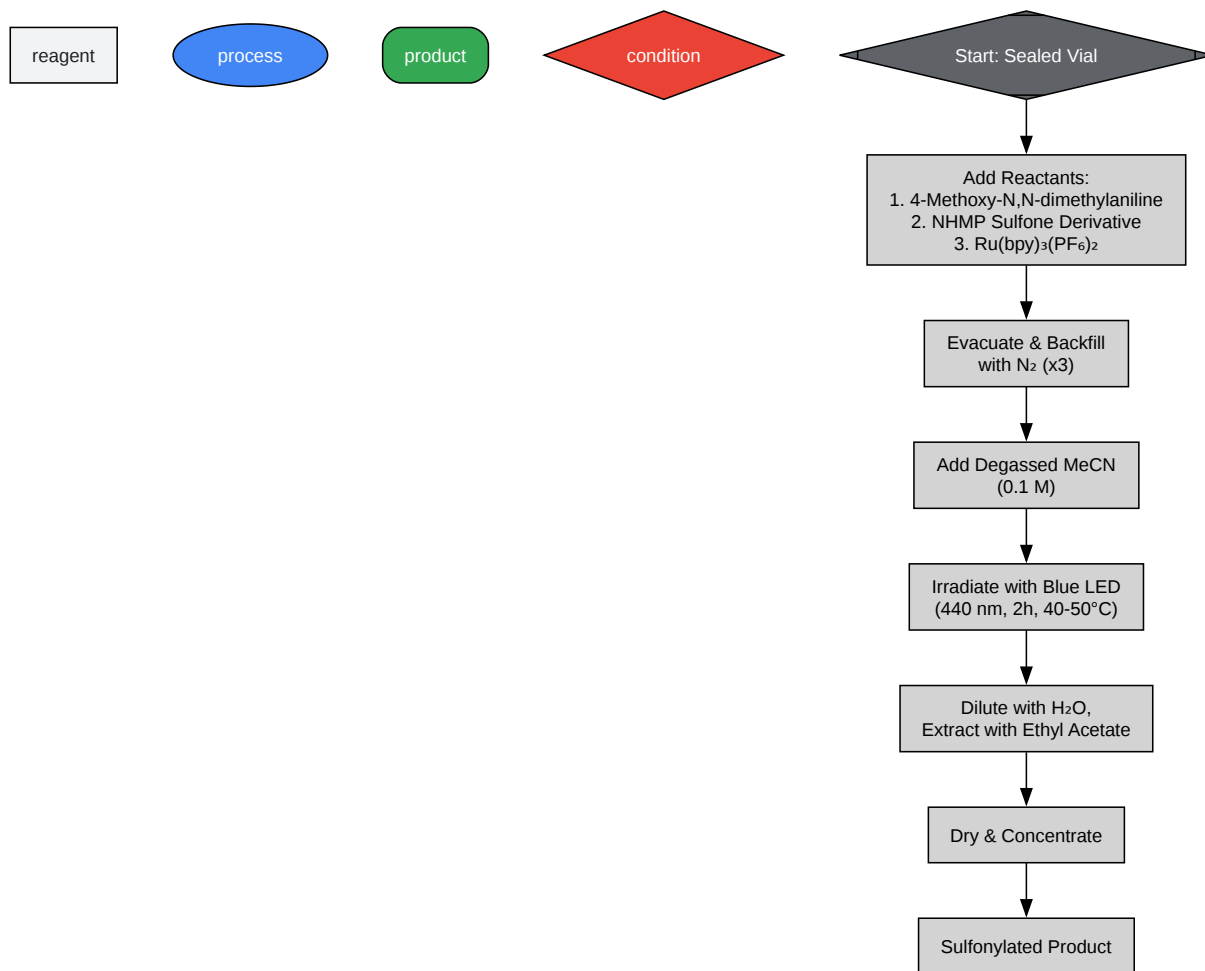
Materials:

- **4-Methoxy-N,N-dimethylaniline** (1 equivalent)
- NHMP sulfone derivative (2-3 equivalents)
- Ru(bpy)₃(PF₆)₂ (2 mol %)
- Degassed Acetonitrile (MeCN, 0.1 M)
- Water
- Ethyl acetate

Procedure:

- Charge a 10 mL sealed vial with **4-Methoxy-N,N-dimethylaniline**, the corresponding NHMP sulfone derivative, and the photocatalyst Ru(bpy)₃(PF₆)₂. [3]
- Evacuate the vial and backfill it with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
- Add degassed acetonitrile (0.1 M) to the vial via a syringe.
- Place the vial approximately 5.0 cm from a blue LED light source ($\lambda_{\text{max}} = 440 \text{ nm}$) and irradiate for 2 hours. The reaction temperature should be maintained at 40–50 °C. [3]
- Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with water.
- Extract the product from the aqueous layer using ethyl acetate.

- Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude sulfonylated product.
- Purify the product as needed, typically via column chromatography.



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Caption: Experimental workflow for photocatalytic sulfonylation.

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